molecular formula C22H18N2O3S B2843665 Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate CAS No. 477508-55-7

Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate

Cat. No.: B2843665
CAS No.: 477508-55-7
M. Wt: 390.46
InChI Key: XVSRGRJXPFOMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate” is a chemical compound . It is a derivative of acenaphthene , which is a polycyclic aromatic hydrocarbon consisting of naphthalene with an ethylene bridge connecting positions 1 and 8 . This compound is part of a series of novel acenaphthene derivatives that have been synthesized for potential pharmaceutical applications .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . Commercially available acenaphthene is first reacted with bromoacetyl bromide in the presence of aluminum chloride to give crude 5-bromoacetylacenaphthene . The raw product is then purified using a silica column with ethyl acetate/petroleum ether as eluent . The final compounds are prepared by reacting the purified product with 2-thiourea or aryl thioureas under reflux using ethanol as solvent .

Scientific Research Applications

Intramolecular Chalcogen Bonding in Carbamothioate Species

Research by Channar et al. (2020) explores the conformational properties of closely related carbamothioate compounds through X-ray diffraction and quantum chemical calculations. This study provides insights into the structural dynamics and interactions within similar chemical frameworks, which might be applicable to understanding the behavior and applications of Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate in various scientific domains (Channar, A. Saeed, F. A. Larik, et al., 2020).

High-Z′ Crystal Structure Modification

Johnstone et al. (2010) demonstrated the use of pressure to induce phase transitions in high-Z′ crystal structures. This research could provide a framework for manipulating the crystalline properties of related benzoate compounds, potentially influencing their physical properties and applications in materials science (Johnstone, R. D. L., M. Ieva, A. Lennie, et al., 2010).

Palladium-Catalyzed, Allylic Amination of Unsaturated Sugars

The application of palladium-catalyzed allylic amination to unsaturated sugars, as detailed by Baer and Hanna (1981), illustrates a method of synthesizing complex molecules. This technique's relevance to synthesizing derivatives of this compound could be significant in organic synthesis and drug discovery processes (Baer, H. H., & Zaher S. Hanna, 1981).

Development of Antineoplastic and Antifilarial Agents

The synthesis and biological activity study of benzimidazole-2-carbamates by Ram et al. (1992) shows the potential medical applications of structurally similar compounds. This research highlights the therapeutic potential of benzoate derivatives in treating diseases, suggesting avenues for the development of new medications based on the structural framework of this compound (Ram, S., D. S. Wise, L. Wotring, et al., 1992).

Properties

IUPAC Name

methyl 4-(1,2-dihydroacenaphthylen-5-ylcarbamothioylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-27-21(26)16-9-7-15(8-10-16)20(25)24-22(28)23-18-12-11-14-6-5-13-3-2-4-17(18)19(13)14/h2-4,7-12H,5-6H2,1H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSRGRJXPFOMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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